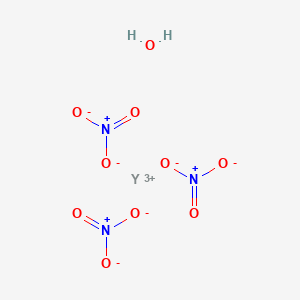
Yttrium(III) Nitrate Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a highly water-soluble crystalline yttrium source compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Yttrium(3+);trinitrate;hydrate can be synthesized through several methods. One common synthetic route involves dissolving yttrium oxide (Y2O3) in nitric acid (HNO3). The reaction proceeds as follows :
Y2O3+6HNO3→2Y(NO3)3+3H2O
This reaction yields yttrium(III) nitrate, which can then be hydrated to form yttrium(3+);trinitrate;hydrate. Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Yttrium(3+);trinitrate;hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: As an oxidizing agent, yttrium(III) nitrate can participate in redox reactions. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.
Substitution Reactions: Yttrium(III) nitrate can undergo substitution reactions with other anions, forming different yttrium salts.
Decomposition: Upon heating, yttrium(III) nitrate hydrate decomposes to form yttrium oxide (Y2O3) and nitrogen oxides (NOx).
Common reagents and conditions used in these reactions include nitric acid, reducing agents, and elevated temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Yttrium(3+);trinitrate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the preparation of yttrium oxide nanoparticles and yttrium-based surfactant mesophases. These materials have applications in catalysis, adsorption, and optical materials.
Medicine: Yttrium(III) nitrate is used in the synthesis of yttrium-based pharmaceuticals and diagnostic agents.
Industry: It is used in the production of ceramics, glass, electronics, and superconducting materials.
Mecanismo De Acción
The mechanism by which yttrium(3+);trinitrate;hydrate exerts its effects depends on its specific application. In catalysis, for example, yttrium(III) nitrate acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparación Con Compuestos Similares
Yttrium(3+);trinitrate;hydrate can be compared with other yttrium compounds, such as yttrium oxide (Y2O3), yttrium chloride (YCl3), and yttrium acetate (Y(CH3COO)3) . While these compounds share some similarities, such as the presence of yttrium in the +3 oxidation state, they differ in their solubility, reactivity, and specific applications. For example, yttrium oxide is commonly used in ceramics and phosphors, while yttrium chloride is used in the synthesis of other yttrium compounds.
Conclusion
Yttrium(3+);trinitrate;hydrate is a versatile compound with numerous scientific and industrial applications Its unique properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
H2N3O10Y |
|---|---|
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
yttrium(3+);trinitrate;hydrate |
InChI |
InChI=1S/3NO3.H2O.Y/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Clave InChI |
WUVRZBFIXJWTGS-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
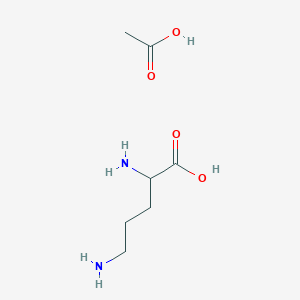
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
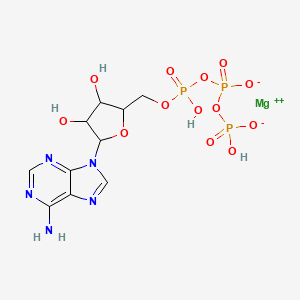
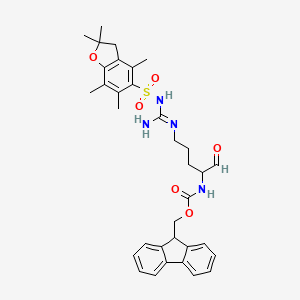

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
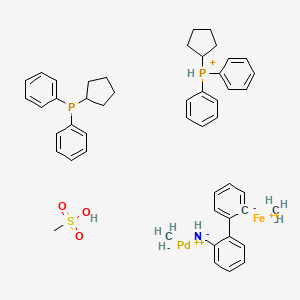
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

